molecular formula C26H52N2S2 B094908 N,N'-Didodecyldithiooxamide CAS No. 120-88-7

N,N'-Didodecyldithiooxamide

Cat. No.: B094908
CAS No.: 120-88-7
M. Wt: 456.8 g/mol
InChI Key: MQCQUDOKUAAVFO-UHFFFAOYSA-N
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Description

N,N’-Didodecyldithiooxamide is a chemical compound with the molecular formula C26H52N2S2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two dodecyl groups attached to a dithiooxamide core.

Scientific Research Applications

Safety and Hazards

The safety data sheet for “N,N’-Didodecyldithiooxamide” provides information on its hazards, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Mechanism of Action

N,N’-Didodecyldithiooxamide, also known as N1,N2-Didodecylethanebis(thioamide), is a chemical compound with the molecular formula C26H52N2S2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Didodecyldithiooxamide can be synthesized through several methods. One common approach involves the reaction of dodecylamine with carbon disulfide to form dodecyl isothiocyanate. This intermediate is then reacted with another equivalent of dodecylamine to yield N,N’-Didodecyldithiooxamide. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of N,N’-Didodecyldithiooxamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials, including dodecylamine and carbon disulfide, are fed into the reactor, and the product is continuously collected .

Chemical Reactions Analysis

Types of Reactions

N,N’-Didodecyldithiooxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithiooxamide group to a thiol or amine group.

    Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Substitution reactions may involve halogenated reagents and catalysts such as palladium on carbon.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various alkyl or aryl derivatives of N,N’-Didodecyldithiooxamide.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dioctyldithiooxamide: Similar structure but with octyl groups instead of dodecyl groups.

    N,N’-Didecyldithiooxamide: Similar structure but with decyl groups instead of dodecyl groups.

    N,N’-Dihexadecyldithiooxamide: Similar structure but with hexadecyl groups instead of dodecyl groups.

Uniqueness

N,N’-Didodecyldithiooxamide is unique due to its specific dodecyl groups, which provide distinct solubility and reactivity properties compared to its analogs. The length of the alkyl chains influences the compound’s hydrophobicity and its ability to interact with various substrates, making it particularly useful in applications requiring specific solubility characteristics .

Properties

IUPAC Name

N,N'-didodecylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCQUDOKUAAVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074472
Record name N,N'-Didodecyldithiooxamide
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Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-88-7
Record name N1,N2-Didodecylethanedithioamide
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URL https://commonchemistry.cas.org/detail?cas_rn=120-88-7
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Record name N,N'-Didodecyldithiooxamide
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Record name N,N'-Didodecyldithiooxamide
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Record name N,N'-Didodecyldithiooxamide
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Record name N,N'-didodecyldithiooxamide
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Record name N,N'-DIDODECYLDITHIOOXAMIDE
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Synthesis routes and methods

Procedure details

Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer and heating bath, were placed 2.4 g (0.02 mol) of dithiooxamide, 1.8 g (0.02 mol) of aniline, and 40 ml of methanol. The solution was stirred and heated at 35° C. for 30 minutes. The reactive amine, dodecylamine (3.7 g, 0.02 mol), was then added, and the solution was stirred for an additional 3 hours at 35° C. The crude reaction mixture was cooled to 25° C., and the acidity was adjusted to a pH of about 2 by the addition of 37% aqueous HCl. The mixture was filtered, washed with a small amount of methanol, and dried to afford 1.5 g of N,N'-didodecyldithiooxamide. Water (40 ml) was added to the filtrate with stirring, which was continued for 10 minutes. The precipitate was collected by filtration and washed with a minimum amount of a 50:50 mixture of water and methanol. The product was dried to afford 3.2 g (55%) of N-dodecyldithiooxamide.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N'-Didodecyldithiooxamide interact with heavy metal ions and what are the downstream effects?

A1: this compound acts as a bidentate chelating agent, meaning it can bind to a metal ion through two donor atoms. In this case, the sulfur and nitrogen atoms in the dithiooxamide structure donate electrons to form coordinate bonds with heavy metal ions []. This interaction effectively captures and removes the metal ions from the solution. Research has demonstrated its effectiveness in extracting copper, nickel, lead, silver, and zinc ions from aqueous solutions [].

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